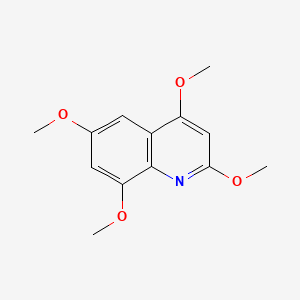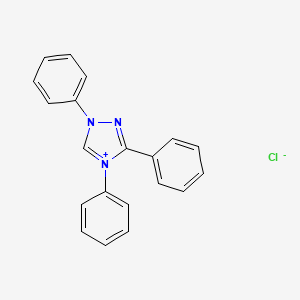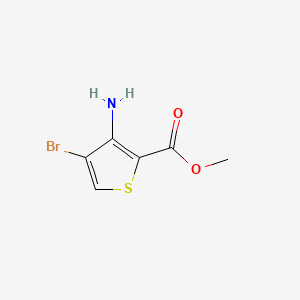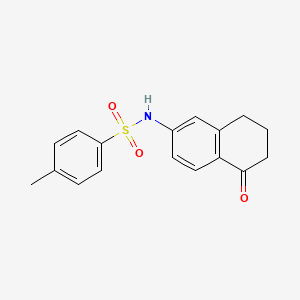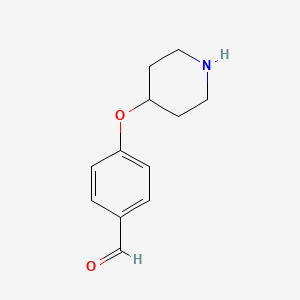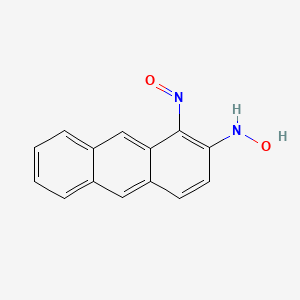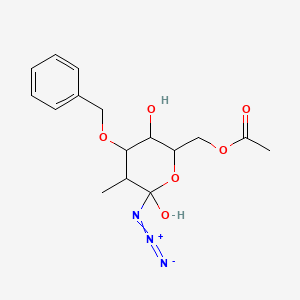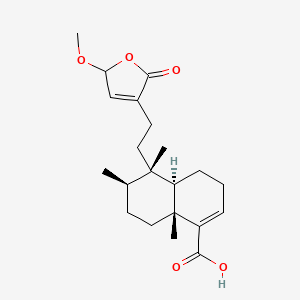
15-Methoxypatagonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
15-Methoxypatagonic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals
Safety and Hazards
作用機序
Target of Action
15-Methoxypatagonic acid, also known as 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid, is a clerodane diterpenoid compound It’s structurally similar to pentadecanoic acid (c15:0), which is known to activate ampk and inhibit mtor , both of which are core components of the human longevity pathway .
Mode of Action
Pentadecanoic acid is known to activate AMPK and inhibit mTOR , which are key regulators of cellular metabolism and growth. This suggests that this compound may also interact with these targets to influence cellular processes.
Biochemical Pathways
Given its potential interaction with ampk and mtor, it may influence pathways related to cellular metabolism, growth, and longevity . AMPK is a master regulator of cellular energy homeostasis, and mTOR is a central regulator of cell growth and proliferation. Therefore, modulation of these targets could have broad effects on various biochemical pathways.
Result of Action
Based on its potential interaction with ampk and mtor, it may have effects on cellular metabolism and growth . Activation of AMPK can stimulate catabolic processes such as glycolysis and fatty acid oxidation, while inhibition of mTOR can suppress anabolic processes such as protein synthesis and cell proliferation. These effects could contribute to the regulation of cellular energy balance and growth.
Action Environment
For example, the compound is isolated from the leaves of Casearia sylvestris , suggesting that it may be stable and active under the environmental conditions found in this plant’s habitat
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methoxypatagonic acid involves several steps, including the extraction of the compound from natural sources and subsequent purification. The compound is typically isolated using solvent extraction methods, where solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are used . The purified compound is then characterized using techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Callicarpa pedunculata, followed by purification and quality control processes. The compound is stored at -20°C to maintain its stability and is shipped under controlled conditions to prevent degradation .
化学反応の分析
Types of Reactions
15-Methoxypatagonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various oxo- and hydroxy-derivatives of this compound, which can be further studied for their biological activities .
類似化合物との比較
Similar Compounds
Some compounds similar to 15-Methoxypatagonic acid include:
- This compound
- 11-oxo-ETE
- 15-oxo-ETE
Uniqueness
This compound is unique due to its specific molecular structure and the presence of both methoxy and oxo functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(22)23)6-5-7-16(21)20(13,2)11-9-14-12-17(25-4)26-19(14)24/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,22,23)/t13-,16-,17?,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCDRCCSEGFFNK-CULFUZIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

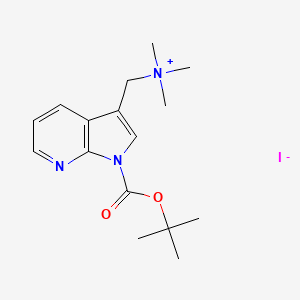
![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)
